Regioisomeric Differentiation: Para- vs. Meta- Substituted Phenyl Linker Impacts ADAM10 Target Engagement
The target compound's para-phenyl linker creates a distinct spatial orientation compared to its closest meta-substituted analog, N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide. The meta isomer has been experimentally determined to inhibit ADAM10 (A Disintegrin and Metalloproteinase 10) with an IC50 of 69.5 µM (6.95E+4 nM) [1]. The para configuration in the target compound is predicted to alter the angle of the terminal thiophene carboxamide, potentially shifting its inhibitory profile towards related metalloproteinases like ADAM17 or matrix metalloproteinases (MMPs), thus offering a different selectivity fingerprint [2]. This fundamental structural difference makes the para isomer a non-interchangeable probe for studying metalloproteinase pharmacology.
| Evidence Dimension | In Vitro Target Engagement (ADAM10 Inhibition) |
|---|---|
| Target Compound Data | Activity profile unknown (predicted to differ from meta isomer based on regioisomeric difference) |
| Comparator Or Baseline | N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide (Meta Isomer): IC50 = 69.5 µM against ADAM10 |
| Quantified Difference | Absolute structural shift from meta to para phenyl linkage; quantitative biological differentiation data not yet available in public domain. |
| Conditions | Assay Description: ADAM10 inhibition assay from The Scripps Research Institute Molecular Screening Center (SRIMSC) [1]. |
Why This Matters
For laboratories studying the ADAM family of proteases, selecting the correct regioisomer is critical; the para compound is essential for exploring the pharmacological space distinct from the characterized meta isomer.
- [1] BindingDB Entry for BDBM114002: Affinity Data for N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide (meta isomer) against ADAM10. IC50: 6.95E+4 nM. View Source
- [2] Gooz, M. (2010). ADAM-17: the enzyme that does it all. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 146-169. (Review detailing differential roles and inhibitor selectivity landscapes for ADAM10 vs ADAM17). View Source
